N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is an organic compound characterized by its unique molecular structure, which includes a urea functional group attached to a phenyl ring that is further substituted with fluorine and trifluoromethyl groups. The compound's molecular formula is C8H6F4N2O, and it possesses significant chemical properties that make it of interest in various scientific applications.
This compound can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged under the identifier DTXSID60603056. Its synthesis and properties have been documented in various scientific studies and patents, contributing to its characterization and potential applications in research.
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea falls under the category of substituted ureas, which are known for their diverse biological activities. This specific compound is notable for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea typically involves several key steps:
The molecular structure of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea can be described as follows:
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions typical of urea derivatives:
The mechanism of action for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea involves its interaction with biological targets at the molecular level:
The melting point and boiling point data are not extensively documented but can be estimated based on similar compounds within its class.
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea has several scientific applications:
Fluorinated urea derivatives represent a strategically important class of bioactive compounds in modern drug discovery, combining the hydrogen-bonding capacity of the urea moiety with the unique physicochemical properties imparted by fluorine atoms. The incorporation of fluorine atoms—particularly trifluoromethyl groups—dramatically enhances membrane permeability and metabolic stability through increased lipophilicity and resistance to oxidative degradation. Historically, organofluorine chemistry emerged from industrial applications (e.g., Freon refrigerants) but rapidly expanded into medicinal chemistry following observations of enhanced bioactivity [3]. Modern fluorinated ureas exhibit tailored protein-binding capabilities, enabling precise targeting of enzymes and receptors implicated in cancer, neurological disorders, and infectious diseases. The N-[4-fluoro-3-(trifluoromethyl)phenyl]urea scaffold exemplifies this approach, serving as a versatile pharmacophore for allosteric modulators and enzyme inhibitors [10].
The 4-fluoro-3-(trifluoromethyl)phenyl group confers distinct electronic and steric properties that optimize ligand-receptor interactions. The ortho-positioned trifluoromethyl group (–CF₃) creates a steric bulk (van der Waals volume = 38.3 ų) significantly larger than methyl groups (23.8 ų), promoting hydrophobic contacts within protein binding pockets [10]. Simultaneously, the para-fluoro substituent enhances electron-withdrawing effects, polarizing the urea carbonyl and strengthening hydrogen-bond acceptor capacity. This combination appears in high-affinity ligands such as the α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator JNJ-1930942, where the arylurea moiety anchors the molecule to key allosteric site residues [2]. Quantum mechanical studies indicate the trifluoromethyl group induces a ~15° twist between the urea and phenyl planes, optimizing three-dimensional complementarity with sterically constrained pockets [10].
Urea-based pharmaceuticals have evolved from early nonspecific alkylating agents (e.g., nitrosoureas) to targeted therapeutics exploiting fluorine-enhanced specificity. Initial urea compounds exhibited broad cytotoxicity but poor selectivity. The integration of fluorinated aryl groups—particularly 3-(trifluoromethyl)phenyl—marked a turning point by enabling DNA minor groove binding and kinase inhibition with enhanced specificity [10]. Clinical candidates like N-[trans-5-(3-cyanophenyl)bicyclo[3.1.0]hex-2-yl]-N′-[4-fluoro-3-(trifluoromethyl)phenyl]urea demonstrate this evolution, showing nanomolar inhibition of melanin-concentrating hormone receptors for obesity management [8]. Similarly, fluorinated phenylthioureas (e.g., 4-fluoro-3-trifluoromethylphenylthiourea) emerged as potent antimicrobials against Bacillus mycoides and Escherichia coli, underscoring the scaffold’s versatility [4] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1